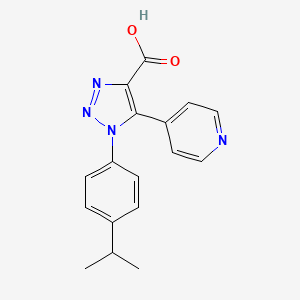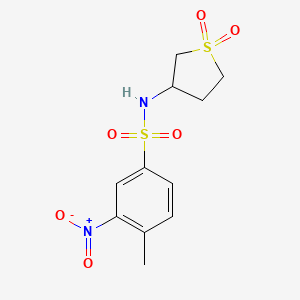
5-phenylquinuclidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenylquinuclidin-3-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cholinergic muscarinic receptor agonist, which means that it can activate the muscarinic receptors in the brain and other parts of the body. In
科学研究应用
5-phenylquinuclidin-3-ol hydrochloride has been studied extensively for its potential applications in various fields. In neuroscience, it has been used as a tool to study the muscarinic receptor system in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, it has been used in pharmacology research to study the effects of muscarinic receptor activation on various physiological processes.
作用机制
The mechanism of action of 5-phenylquinuclidin-3-ol hydrochloride involves the activation of muscarinic receptors in the brain and other parts of the body. Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in various physiological processes such as cognition, memory, and motor control. Activation of these receptors by 5-phenylquinuclidin-3-ol hydrochloride leads to increased signaling and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenylquinuclidin-3-ol hydrochloride are diverse and depend on the specific muscarinic receptor subtype that is activated. In general, activation of muscarinic receptors leads to increased signaling through various intracellular pathways, including the phosphoinositide pathway, the cyclic AMP pathway, and the MAP kinase pathway. This leads to a wide range of physiological effects, including changes in heart rate, blood pressure, gastrointestinal motility, and cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 5-phenylquinuclidin-3-ol hydrochloride in lab experiments is its specificity for muscarinic receptors. This allows researchers to selectively activate these receptors and study their effects on various physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are many potential future directions for research involving 5-phenylquinuclidin-3-ol hydrochloride. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of muscarinic receptor activation on various physiological processes, including inflammation, metabolism, and immune function. Overall, 5-phenylquinuclidin-3-ol hydrochloride is a versatile compound with many potential applications in scientific research.
合成方法
The synthesis of 5-phenylquinuclidin-3-ol hydrochloride involves the reaction of 3-quinuclidinone with benzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 5-phenylquinuclidin-3-ol. This synthesis method has been optimized to produce high yields of pure product and has been extensively used in research studies.
属性
IUPAC Name |
5-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCRWHACHIAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C1C(C2)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylquinuclidin-3-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)
![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)

![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
